molecular formula C7H12O3 B13304687 3-(2-Hydroxyethyl)oxolane-3-carbaldehyde

3-(2-Hydroxyethyl)oxolane-3-carbaldehyde

Cat. No.: B13304687
M. Wt: 144.17 g/mol
InChI Key: SBWDDBFPWZALLF-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)oxolane-3-carbaldehyde is a cyclic ether derivative with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol (CAS: 1936693-63-8) . Its structure features an oxolane (tetrahydrofuran) ring substituted at the 3-position with both a 2-hydroxyethyl group and a carbaldehyde moiety. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized polymers. Its polar hydroxyethyl group enhances water solubility, while the aldehyde group enables nucleophilic addition reactions, making it versatile in cross-coupling and condensation processes.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-(2-hydroxyethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C7H12O3/c8-3-1-7(5-9)2-4-10-6-7/h5,8H,1-4,6H2

InChI Key

SBWDDBFPWZALLF-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CCO)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)oxolane-3-carbaldehyde typically involves the reaction of oxirane with an aldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Oxidation Reactions

Aldehydes are readily oxidized to carboxylic acids. For 3-(2-Hydroxyethyl)oxolane-3-carbaldehyde , oxidation would likely yield 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid .

Mechanism :
The aldehyde (-CHO) group reacts with strong oxidizing agents (e.g., potassium permanganate or chromium trioxide) to form a carboxylic acid (-COOH).

Key Observations :

  • The hydroxyl group (-OH) on the ethyl chain may stabilize the intermediate carbonyl during oxidation.

  • Example: A similar compound, 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid , is synthesized via oxidation routes and interacts with inflammatory pathways like NF-κB.

Reduction Reactions

Aldehydes can be reduced to primary alcohols. For this compound, reduction would convert the aldehyde to 3-(2-Hydroxyethyl)oxolane-3-methanol .

Mechanism :
Catalytic hydrogenation (H₂/Pd) or hydride reagents (e.g., LiAlH₄) reduce the carbonyl to a hydroxyl group.

Key Observations :

  • Reduction of aldehydes to alcohols is a common transformation in organic synthesis.

  • Structural analogs, such as 3-(2-Methoxyethyl)oxolane-3-carbaldehyde , undergo similar reductions to generate alcohol derivatives.

Nucleophilic Addition

The aldehyde group is highly reactive toward nucleophiles (e.g., amines, hydroxylamines, or Grignard reagents).

Mechanism :
The carbonyl oxygen polarizes the carbonyl carbon, making it susceptible to nucleophilic attack.

Key Observations :

  • Analogous aldehydes, such as 3-(2-Methylpropyl)oxane-3-carbaldehyde , undergo nucleophilic additions to form imine derivatives or alcohols.

  • The hydroxyl group on the ethyl chain may participate in hydrogen bonding, influencing reaction kinetics .

Research Gaps and Considerations

  • Structural Similarity : The compound’s reactivity may mirror that of 3-(2-Hydroxypropyl)oxolane-3-carbaldehyde , which undergoes oxidation, reduction, and substitution reactions.

  • Functional Group Interactions : The hydroxyl group on the ethyl chain could modulate reaction pathways (e.g., stabilizing intermediates or directing nucleophilic attack).

  • Biological Relevance : Analogous compounds, such as 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid , show potential in inflammatory pathway modulation, suggesting this compound may have similar therapeutic applications.

References EviTAChem: 3-(2-Methylpropyl)oxane-3-carbaldehyde US Patent US4933462A: Synthesis of 3-(2-hydroxyethyl)-2-oxazolidinone PMC: Organic Carbamates in Drug Design EviTAChem: 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid Smolecule: 3-(2-Hydroxypropyl)oxolane-3-carbaldehyde

Scientific Research Applications

3-(2-Hydroxyethyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)oxolane-3-carbaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.

Comparison with Similar Compounds

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde

Molecular Formula : C₁₄H₁₈O₃ (estimated)
Key Features :

  • The hydroxyethyl group is replaced with a benzyloxyethyl group, introducing aromaticity and hydrophobicity.
  • The benzyl group acts as a protective moiety for the hydroxyl group, altering reactivity in synthetic pathways .

Comparison :

Property 3-(2-Hydroxyethyl)oxolane-3-carbaldehyde 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde
Solubility High in polar solvents (e.g., water, ethanol) Low water solubility; soluble in organic solvents (e.g., DCM, THF)
Reactivity Direct aldehyde reactivity; hydroxyethyl participates in H-bonding Aldehyde reactivity masked by benzyl protection; requires deprotection for hydroxyl activation
Applications Direct use in aqueous-phase synthesis Used in anhydrous conditions for controlled reactions

3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde

Molecular Formula : C₁₀H₁₆O₃
Key Features :

  • Structural isomer with an oxolanylmethyl substituent instead of hydroxyethyl.
  • Lacks hydroxyl group, reducing polarity and H-bonding capacity .

Comparison :

Property This compound 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde
Polarity Higher (due to -OH group) Moderate (ether oxygen only)
Thermal Stability Stable up to 150°C (estimated) Similar stability but less prone to oxidation
Synthetic Utility Used in hydrophilic intermediates Preferred for hydrophobic macrocycle synthesis

3-Methyl-oxetane-3-carbaldehyde

Molecular Formula : C₅H₈O₂
Key Features :

  • Smaller oxetane ring (4-membered) with a methyl group and aldehyde.
  • High ring strain increases aldehyde reactivity .

Comparison :

Property This compound 3-Methyl-oxetane-3-carbaldehyde
Ring Strain Low (5-membered oxolane) High (4-membered oxetane)
Aldehyde Reactivity Moderate Enhanced due to strain
Applications Stable intermediates Reactive substrates for strained ring-opening polymers

3-Chlorobenzaldehyde

Molecular Formula : C₇H₅ClO
Key Features :

  • Aromatic aldehyde with electron-withdrawing chlorine substituent.
  • No cyclic ether structure, differing in electronic and steric properties .

Comparison :

Property This compound 3-Chlorobenzaldehyde
Electronic Effects Electron-donating ether oxygen Electron-withdrawing Cl
Reactivity Aldehyde less electrophilic Highly electrophilic aldehyde
Applications Polymer precursors Pharmaceuticals, dyes

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Solubility
This compound C₁₀H₁₆O₃ 184.23 1936693-63-8 High in polar solvents
3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde C₁₄H₁₈O₃ 234.29 EN300-170314 Low in water
3-Methyl-oxetane-3-carbaldehyde C₅H₈O₂ 100.12 609-08-5 Moderate in THF

Biological Activity

3-(2-Hydroxyethyl)oxolane-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H12O3\text{C}_{7}\text{H}_{12}\text{O}_{3}

This compound features a hydroxyl group and an aldehyde functional group, which are significant for its biological interactions.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS assays.

Table 1: Antioxidant Activity of this compound

CompoundIC50 (µM)Assay Type
This compound6.5DPPH
L-Ascorbic Acid9.8DPPH

The IC50 value of 6.5 µM indicates that this compound exhibits stronger antioxidant activity compared to L-ascorbic acid, which is a well-known antioxidant .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes involved in metabolic pathways.

Table 2: Enzyme Inhibition Activities

EnzymeIC50 (µM)Reference CompoundIC50 (µM)
α-Glucosidase12.4Acarbose15.0
Acetylcholinesterase (AChE)20.1Donepezil10.0

The results indicate that this compound exhibits moderate inhibition of α-glucosidase and AChE, suggesting potential applications in managing diabetes and Alzheimer's disease .

Study on Neuroprotective Effects

In a study examining neuroprotective effects, the administration of this compound was shown to reduce neuronal cell death in models of oxidative stress. The compound's ability to scavenge free radicals and inhibit acetylcholinesterase contributed to its protective effects on neuronal cells .

Anti-inflammatory Properties

Another study highlighted the anti-inflammatory properties of the compound, where it was shown to significantly reduce pro-inflammatory cytokine levels in vitro. This suggests that it may have therapeutic potential in conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that variations in the hydroxyl group positioning and the aldehyde functionality can enhance or diminish its biological activities .

Table 3: Structure-Activity Relationship Findings

ModificationEffect on Activity
Hydroxyl Group PositioningEnhanced antioxidant activity
Aldehyde SubstitutionReduced enzyme inhibition

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(2-Hydroxyethyl)oxolane-3-carbaldehyde?

  • Methodology : Synthesis typically involves functionalization of the oxolane (tetrahydrofuran) ring. For example, a hydroxyethyl group can be introduced via nucleophilic substitution or coupling reactions. Protecting group strategies (e.g., benzyloxyethyl derivatives, as seen in ) may be necessary to prevent undesired side reactions at the hydroxyl or aldehyde sites. A representative procedure involves reacting precursors in ethanol with metal salts (e.g., CuCl₂) under controlled conditions to yield coordination-compatible ligands, as demonstrated in .

Q. How can this compound be purified and characterized effectively?

  • Methodology : Recrystallization using polar solvents like ethanol or methanol is effective due to the compound’s moderate polarity (as shown in , where crystals were washed with cold ethanol ). Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm the aldehyde proton (~9-10 ppm) and hydroxyethyl group signals. IR spectroscopy can validate the C=O stretch (~1700 cm1^{-1}) and O-H stretch (~3400 cm1^{-1}).

Q. What safety precautions should be prioritized during laboratory handling?

  • Methodology : While direct safety data for this compound are limited, general precautions for aldehydes and hydroxylated compounds apply. Use impermeable gloves (nitrile or neoprene) and tightly sealed goggles to avoid skin/eye contact, as recommended for similar compounds in . Work in a fume hood to mitigate inhalation risks.

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes?

  • Methodology : The compound’s aldehyde and hydroxyl groups act as coordination sites. In , it formed a Cu(II) complex with a trigonal-bipyramidal geometry, where the ligand’s N and O atoms bonded to the metal center . Key factors include pH (to deprotonate the hydroxyl group) and solvent polarity. X-ray crystallography (Table 1 in ) revealed bond lengths (Cu–N: 1.98 Å, Cu–O: 1.93 Å) and angles critical for stability.

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

  • Methodology : Discrepancies in NMR or IR spectra may arise from tautomerism (aldehyde ↔ enol forms) or solvent effects. For example, the aldehyde proton signal may split or shift in protic solvents. Computational modeling (DFT) can predict dominant tautomers, while variable-temperature NMR experiments validate dynamic equilibria . Cross-referencing with X-ray data (e.g., bond lengths in ) ensures structural accuracy.

Q. How do intermolecular interactions influence the supramolecular architecture of crystals derived from this compound?

  • Methodology : Hydrogen bonding (O–H···O, C–H···Cl) and π-π stacking dictate crystal packing. In , intermolecular O–H···O bonds created 2D layers, while C–H···Cl and O–H···Cl bonds extended the framework into 3D . Solvent choice (e.g., ethanol vs. water) and crystallization temperature modulate these interactions. Synchrotron XRD or neutron diffraction can further elucidate weak interactions.

Q. What role does stereoelectronic tuning play in modifying the compound’s reactivity for catalytic applications?

  • Methodology : The hydroxyethyl group’s electron-donating effects can enhance the aldehyde’s electrophilicity, facilitating nucleophilic additions. Substituents on the oxolane ring (e.g., methyl groups) alter steric hindrance, impacting metal-ligand binding kinetics. Kinetic studies (e.g., UV-Vis monitoring of complex formation) and cyclic voltammetry assess redox activity for catalytic potential .

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